molecular formula C10H14O4 B13668348 3-(Tetrahydrofuran-2-carbonyl)dihydro-2H-pyran-4(3H)-one

3-(Tetrahydrofuran-2-carbonyl)dihydro-2H-pyran-4(3H)-one

Cat. No.: B13668348
M. Wt: 198.22 g/mol
InChI Key: LZHJXWIGMSLQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydrofuran-2-carbonyl)dihydro-2H-pyran-4(3H)-one (CAS 2722341-59-3) is a high-purity heterocyclic compound with a molecular formula of C10H14O4 and a molecular weight of 198.22 g/mol . This molecule features a unique hybrid structure incorporating both tetrahydrofuran and dihydropyranone moieties, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research. The dihydropyranone core is a privileged scaffold in organic synthesis, known for its presence in various biologically active compounds and natural products . This structure is a key intermediate in the synthesis of more complex molecules, particularly through organocatalytic processes involving N-heterocyclic carbenes (NHCs), which are used to construct such skeletons for their multiple stereocenters and potential biological activity . The tetrahydrofuran (THF) ring is a common motif in numerous natural products, including lignans and polyketides, and is also renowned for its excellent solvent properties, being polar, aprotic, and water-miscible . Researchers can leverage this compound as a versatile building block for the development of novel pharmaceutical candidates, agrochemicals, and other fine chemicals. It is supplied with a guaranteed purity of ≥95% . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

3-(oxolane-2-carbonyl)oxan-4-one

InChI

InChI=1S/C10H14O4/c11-8-3-5-13-6-7(8)10(12)9-2-1-4-14-9/h7,9H,1-6H2

InChI Key

LZHJXWIGMSLQTL-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)C2COCCC2=O

Origin of Product

United States

Biological Activity

3-(Tetrahydrofuran-2-carbonyl)dihydro-2H-pyran-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique tetrahydrofuran moiety and a dihydropyran ring. Its structure can be represented as follows:

C8H12O3\text{C}_8\text{H}_{12}\text{O}_3

This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against several strains of bacteria.
  • Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which is crucial for preventing oxidative stress.
  • Potential in Drug Development : Its structural features make it a candidate for further modification and optimization in drug design.

Antimicrobial Activity

A notable study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.

Antioxidant Activity

The antioxidant potential of the compound was assessed using DPPH radical scavenging assays. The results indicated that:

  • At a concentration of 100 µg/mL, the compound scavenged approximately 65% of DPPH radicals.
  • The IC50 value was determined to be around 50 µg/mL, indicating a promising antioxidant profile.

Case Studies

  • Case Study on Antibacterial Efficacy : A recent study focused on the synthesis and evaluation of derivatives of dihydropyranones, including this compound. The derivatives exhibited enhanced antibacterial activity compared to the parent compound, highlighting the importance of structural modifications in improving bioactivity .
  • Case Study on Antioxidant Properties : Research involving cell culture models demonstrated that treatment with the compound led to reduced oxidative stress markers in cells exposed to hydrogen peroxide. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

Chemical Reactions Analysis

Reactivity of the Carbonyl Group

The ketone moiety in the molecule participates in nucleophilic addition reactions :

  • 1,2- and 1,4-Addition : Organometallic reagents (e.g., Grignard reagents) add to the carbonyl group, forming cis-tetrahydropyran derivatives. For instance, phenylmagnesium bromide reacts to yield cis-THP derivatives, while n-butyllithium produces mixtures of 1,2- and 1,4-addition products .

  • Enolate Formation : β-difluoroacetyldihydropyran reacts with enolates of 1,3-dicarbonyl compounds to form pyridine derivatives via conjugate addition and cyclization .

Ring-Opening and Cyclization

The tetrahydrofuran (THF) and dihydropyranone rings undergo dynamic transformations :

  • Petasis-Ferrier Rearrangement : Acetals or hemiacetals derived from the compound may undergo rearrangement to form cis-tetrahydropyran-4-ones via oxocarbenium ion intermediates .

  • Cascade Reactions : β-trifluoroacetyldihydropyran derivatives react with acetylenides (e.g., phenylacetylene) to form pyranolactones via retro-Michael reactions and intramolecular cyclization .

Organocatalytic Transformations

The compound may participate in organocatalytic processes analogous to those reported for dihydropyran-2-ones:

  • α,β-Unsaturated Aldehydes : React with 1,3-dicarbonyl compounds in the presence of catalysts (e.g., DABCO) to form trisubstituted dihydropyranones .

  • Base-Promoted Domino Reactions : Use of KOH in DMF facilitates the formation of fused-ring systems (e.g., tetrahydronaphthalenes) through sequential cyclization and elimination steps .

Stereochemical Control

Reactions involving the compound often exhibit diastereoselectivity :

  • Prins Cyclization : Silyl enol ethers derived from the compound undergo diastereoselective cyclization to form substituted tetrahydropyran-4-ones, with yields up to 97% and >95:5 diastereomeric ratios .

  • Thermodynamic vs. Kinetic Control : Acidic conditions favor thermodynamically stable cis-dihydropyrans, while basic conditions yield kinetically favored trans-products .

Reaction Data Table

Reaction TypeReagents/ConditionsProduct TypeKey Features
Domino ReactionKOH, DMF, malononitrile, cyclohexanoneFused-ring tetrahydronaphthalenesBase-catalyzed, high yield
Organometallic AdditionGrignard reagents, THFcis-Tetrahydropyran derivativesStereoselective
Petasis-Ferrier RearrangementLewis acids (e.g., TiCl₄)cis-Tetrahydropyran-4-onesOxocarbenium ion intermediates
Cascade ReactionAcetylenides, ZnCl₂, Et₃NPyranolactonesRetro-Michael cyclization

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key References
This compound C₁₀H₁₂O₄ 196.20 Tetrahydrofuran-2-carbonyl
3-(4-Ethoxybenzoyl)dihydro-2H-pyran-4(3H)-one C₁₄H₁₆O₄ 248.27 4-Ethoxybenzoyl
PID-18 (Oxindole sulfonamide derivative) C₂₀H₂₀N₂O₅S 400.11 Oxindole sulfonamide, methoxyphenyl
PID-19 (Oxindole sulfonamide derivative) C₁₉H₁₈N₂O₄S 370.10 Oxindole sulfonamide, phenyl
2-(4-Methoxyphenyl)dihydro-2H-pyran-4(3H)-one C₁₂H₁₄O₃ 206.24 4-Methoxyphenyl

Key Observations :

  • Substituent Diversity : The tetrahydrofuran-2-carbonyl group in the target compound distinguishes it from aryl-substituted derivatives (e.g., 4-methoxyphenyl in or ethoxybenzoyl in ). This substitution likely enhances polarity and hydrogen-bonding capacity compared to purely aromatic analogs.
  • Molecular Weight : The target compound (196.20 g/mol) is lighter than sulfonamide derivatives (e.g., PID-18 at 400.11 g/mol), suggesting differences in bioavailability and synthetic complexity .

Key Observations :

  • The target compound’s synthesis likely parallels methods used for 3-aryltetrahydrofuran-3-carbaldehydes, where Grignard reagents or acylating agents modify the pyranone core .
  • Sulfonamide derivatives (e.g., PID-18) require multi-step protocols involving Click chemistry, highlighting the target compound’s relative synthetic simplicity .

Physicochemical Properties

  • Polarity : The tetrahydrofuran-carbonyl group introduces moderate polarity, intermediate between hydrophobic aryl groups (e.g., 4-ethoxybenzoyl in ) and highly polar sulfonamides (e.g., PID-18).
  • Solubility : Predicted aqueous solubility for the target compound is higher than aryl-substituted analogs but lower than sulfonamide derivatives due to the absence of ionizable groups.

Preparation Methods

Step 1: Formation of Intermediate by Base-Catalyzed Reaction

  • Reactants: A phenol compound substituted with hydrogen, fluorine, chlorine, or C1-C4 alkyl groups (e.g., methyl, ethyl, propyl) reacts with a γ-butyrolactone derivative.
  • Conditions: The reaction is carried out under the action of a base such as potassium hydride, sodium carbonate, or potassium carbonate.
  • Molar Ratios: Phenol to base ratio ranges from 1:1 to 1:10.
  • Temperature and Time: The reaction temperature is maintained between 10°C and 100°C, with reaction times varying from 1 to 24 hours.
  • Outcome: Formation of an open-chain intermediate where the phenol attacks the lactone ring, opening it and forming a hydroxy acid intermediate.

Step 2: Acid-Catalyzed Ring Closure to Form Dihydropyranone

  • Catalysts: Acid catalysts such as zinc chloride, aluminum chloride, iron(III) chloride, lanthanide chlorides, concentrated sulfuric acid, or trifluoromethanesulfonic acid are used.
  • Molar Ratios: Intermediate to acid catalyst ratio is typically 1:1 to 1:10.
  • Temperature and Time: The ring closure is performed at 20°C to 200°C for 1 to 10 hours.
  • Procedure: The intermediate is heated with the acid catalyst, promoting intramolecular cyclization to form the dihydropyranone ring.
  • Workup: After completion (monitored by thin-layer chromatography), the reaction mixture is quenched with dilute hydrochloric acid and extracted with dichloromethane. The organic phase is dried and concentrated to yield the crude product.
  • Purification: Recrystallization from ethanol or other suitable solvents affords the pure dihydropyranone compound.

Example Yields and Characterization

Compound Yield (%) Reaction Conditions Characterization Data
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 72 Intermediate heated at 110°C with ZnCl2 catalyst for 1 hour $$^{1}H$$-NMR (CDCl3, 400 MHz): 10.96 (m, 1H), 6.70-7.10 (m, 3H), 4.74 (dd, J=4.0, 8.0 Hz, 1H), 2.90-2.75 (m, 2H), 2.32-2.12 (m, 2H); Mp 129-132°C; MS: 196.0
7-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid 45 Intermediate heated at 150°C with trifluoromethanesulfonic acid for 8 hours Recovered product with 13% yield in side reactions

The above data illustrate that the method provides moderate to high yields with simple two-step reactions, suitable for scale-up.

Reaction Mechanism Insights

  • Base-Catalyzed Step: The phenol oxygen acts as a nucleophile attacking the electrophilic carbonyl carbon of the γ-butyrolactone, opening the lactone ring to form a hydroxy acid intermediate.
  • Acid-Catalyzed Cyclization: Protonation of the hydroxy acid intermediate activates the carbonyl for intramolecular nucleophilic attack by the hydroxyl group, resulting in ring closure to form the dihydropyranone ring.
  • The choice of acid catalyst and reaction temperature significantly influences the yield and purity of the final product.

Advantages and Industrial Relevance

  • Simplicity: The two-step synthesis involves straightforward reactions with commercially available starting materials.
  • Efficiency: High yields are achievable with optimized conditions.
  • Scalability: The method is suitable for industrial-scale production due to simple operations and low-cost reagents.
  • Versatility: Substituents on the phenol ring can be varied (hydrogen, halogens, alkyl groups) to access a range of derivatives.

Summary Table of Preparation Parameters

Parameter Range/Options Notes
Phenol substituents (R) Hydrogen, Fluorine, Chlorine, C1-C4 alkyl Ortho position to hydroxyl must have H
Base Potassium hydride, Sodium carbonate, Potassium carbonate Molar ratio phenol:base = 1:1 to 1:10
Base reaction temperature 10°C to 100°C Reaction time 1-24 hours
Acid catalyst ZnCl2, AlCl3, FeCl3, LnCl3, H2SO4, CF3SO3H Molar ratio intermediate:acid = 1:1 to 1:10
Acid reaction temperature 20°C to 200°C Reaction time 1-10 hours
Solvent for workup Dilute hydrochloric acid, Dichloromethane Followed by recrystallization
Typical yields 45% to 72% Depending on substituents and conditions

Additional Research Findings

  • Related heterocyclic compounds have been synthesized using similar lactone ring-opening and cyclization strategies, confirming the robustness of this approach in heterocyclic chemistry.
  • The method allows for structural modifications by varying the phenol substituents, enabling tuning of physical and biological properties.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Tetrahydrofuran-2-carbonyl)dihydro-2H-pyran-4(3H)-one, and how is diastereoselectivity achieved?

The compound is synthesized via oxidative carbon–hydrogen bond activation or transition metal-free cyclization. For example, diastereoselective synthesis can be achieved using copper(II)–bisphosphine catalysts to control stereochemistry, as demonstrated in the preparation of substituted tetrahydropyrans with yields up to 84% . Key strategies include selecting chiral ligands (e.g., L3 in ) and optimizing reaction solvents (e.g., anhydrous THF) to favor specific transition states.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are stereochemical assignments validated?

1^1H NMR and 13^{13}C NMR are essential for structural confirmation, with coupling constants (JJ values) resolving diastereomers. For instance, 1^1H NMR signals between δ 1.2–5.5 ppm distinguish axial/equatorial protons in the tetrahydropyran ring, while HRMS validates molecular mass . NOESY or ROESY experiments may further confirm spatial arrangements of substituents.

Q. What are the typical reaction conditions for functionalizing the tetrahydropyranone core?

Functionalization often involves nucleophilic acyl substitution at the carbonyl group. For example, Grignard reagents or enolate chemistry can introduce alkyl/aryl groups. highlights a derivative where a Cbz-protected piperidine moiety is added via coupling reactions (e.g., EDC/HOBt), yielding ≥95% purity under anhydrous conditions .

Advanced Research Questions

Q. How can computational modeling aid in predicting diastereoselectivity for this compound's synthesis?

Density Functional Theory (DFT) calculations analyze transition-state energies to predict stereochemical outcomes. Tools like AI-driven synthesis planning (e.g., Template_relevance models in ) leverage databases to propose feasible pathways, optimizing parameters like solvent polarity and catalyst geometry to enhance enantiomeric excess .

Q. What strategies resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from residual solvents or diastereomeric impurities. Strategies include:

  • Repetitive column chromatography with gradient elution (e.g., hexane/EtOAc).
  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography (as in ) for unambiguous stereochemical assignment .

Q. How are multi-component reactions (MCRs) applied to synthesize derivatives of this compound?

MCRs like the four-component reaction (arylamines, acetylenedicarboxylates, aldehydes, cyclic diketones) generate diverse 3,4-dihydropyranones. Controlling regioselectivity requires adjusting stoichiometry and temperature (e.g., 60°C in ), with microwave-assisted synthesis reducing reaction times .

Q. What biological assays evaluate the pharmacological potential of this compound's derivatives?

Derivatives are screened for anti-inflammatory or analgesic activity using COX-2 inhibition assays ( ) or in vitro cell-based models (e.g., LPS-induced TNF-α suppression). Toxicity profiling via Ames tests or hepatocyte viability assays ensures safety .

Q. How does solvent polarity influence the compound's stability and reactivity?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in nucleophilic substitutions but may promote hydrolysis. Stability studies (TGA/DSC in ) recommend storage at –20°C under argon to prevent oxidation .

Methodological Considerations

Q. What protocols optimize large-scale synthesis while maintaining diastereoselectivity?

  • Use flow chemistry to enhance heat/mass transfer ().
  • Employ immobilized catalysts (e.g., silica-supported Cu(II)) for recyclability.
  • Monitor reaction progress via inline FTIR or HPLC .

Q. How are kinetic vs. thermodynamic control leveraged in ring-forming steps?

Low temperatures (–78°C) favor kinetic products (e.g., cis-diastereomers), while prolonged heating (refluxing toluene) shifts equilibria to thermodynamically stable trans-isomers. demonstrates this in the synthesis of compound 72 (72% yield) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.